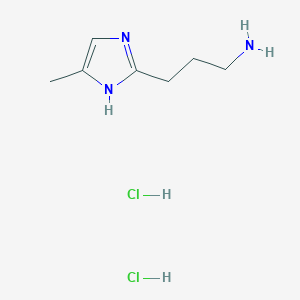
4-羟基苯甲酰乙腈
描述
3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a chemical compound belonging to the class of benzoylacetonitriles. It is a white crystalline solid with a molecular weight of 179.16 g/mol and a melting point of 120-122°C. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
3-(4-Hydroxyphenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and other fine chemicals
作用机制
Target of Action
4-Hydroxybenzoylacetonitrile, also known as 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, is a complex compound with a variety of potential targets. One of the primary targets of this compound is the 4-hydroxybenzoyl-CoA thioesterase enzyme . This enzyme plays a crucial role in the metabolism of certain aromatic compounds .
Mode of Action
This interaction could potentially alter the metabolic pathways that the enzyme is involved in .
Biochemical Pathways
4-Hydroxybenzoylacetonitrile may affect several biochemical pathways. In particular, it is involved in the biodegradation of 4-hydroxybenzoate . In this process, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .
Result of Action
The molecular and cellular effects of 4-Hydroxybenzoylacetonitrile’s action would depend on its specific interactions with its target enzyme and the subsequent changes in biochemical pathways. These effects could potentially include alterations in the metabolism of certain aromatic compounds .
生化分析
Biochemical Properties
4-Hydroxybenzoylacetonitrile plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby affecting the overall oxidative stress levels in cells. Additionally, 4-Hydroxybenzoylacetonitrile can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of 4-Hydroxybenzoylacetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hydroxybenzoylacetonitrile has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis. It also impacts gene expression by interacting with transcription factors, thereby regulating the expression of genes involved in cell cycle control and metabolic processes . Furthermore, 4-Hydroxybenzoylacetonitrile can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 4-Hydroxybenzoylacetonitrile exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, 4-Hydroxybenzoylacetonitrile has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression. These molecular interactions are crucial for the compound’s ability to modulate cellular processes and responses .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxybenzoylacetonitrile over time in laboratory settings have been studied extensively. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Hydroxybenzoylacetonitrile remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 4-Hydroxybenzoylacetonitrile has been associated with changes in cellular function, such as altered cell proliferation and differentiation
Dosage Effects in Animal Models
The effects of 4-Hydroxybenzoylacetonitrile vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as reducing oxidative stress and improving metabolic function . High doses can lead to toxic or adverse effects, including liver damage and impaired kidney function . These dosage-dependent effects are important for determining the safe and effective use of 4-Hydroxybenzoylacetonitrile in biomedical research and potential therapeutic applications.
Metabolic Pathways
4-Hydroxybenzoylacetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the glycolytic pathway by modulating the activity of key enzymes, such as hexokinase and pyruvate kinase . Additionally, 4-Hydroxybenzoylacetonitrile can influence the tricarboxylic acid (TCA) cycle by altering the activity of enzymes like citrate synthase and succinate dehydrogenase . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Hydroxybenzoylacetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 4-Hydroxybenzoylacetonitrile can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 4-Hydroxybenzoylacetonitrile is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, 4-Hydroxybenzoylacetonitrile can be phosphorylated or acetylated, which can direct it to specific organelles where it exerts its effects . Understanding the subcellular localization of 4-Hydroxybenzoylacetonitrile is important for elucidating its role in cellular processes and developing targeted therapeutic strategies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of a catalyst such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzoyl cyanide.
Reduction: Formation of 4-hydroxybenzylamine.
Substitution: Formation of various substituted benzoylacetonitriles.
相似化合物的比较
4-Hydroxybenzoic acid: Known for its use in the production of parabens and its antioxidant properties.
4-Hydroxybenzaldehyde: Used as an intermediate in organic synthesis and has similar biological activities.
Uniqueness: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is unique due to its combination of a hydroxyl group and a nitrile group, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTRHIKPTOSLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500934 | |
| Record name | 3-(4-Hydroxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70591-87-6 | |
| Record name | 3-(4-Hydroxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)




![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)

![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)



